molecular formula C24H21CoF12N9P2 B8204774 FK 102 Co(II) PF6 salt

FK 102 Co(II) PF6 salt

Cat. No. B8204774
M. Wt: 784.3 g/mol
InChI Key: MLELXRWOHQBFBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FK 102 Co(II) PF6 salt is a useful research compound. Its molecular formula is C24H21CoF12N9P2 and its molecular weight is 784.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Study of 17-electron Chromium(III) Half-Sandwich Compounds : FK 102 Co(II) PF6 salt is useful in studying the structure and dynamics of these compounds due to its stability (Heigl et al., 2002).

  • Transition Metal Complex Research : It serves as a transition metal complex with pyridine-2,6-diimine ligands and can be coordinated to transition metal ions as a neutral or monoanionic radical (de Bruin et al., 2000).

  • Involvement in Homoleptic Co(II) Complexes : this compound is a component in the synthesis of homoleptic Co(II) complexes, particularly with the tridentate ligand 4′-(3-pyridyl)-2,2′:6′,2′′-terpyridine (Pal et al., 2014).

  • Molecule-Based Material Development : It contributes to the development of molecule-based materials that combine electrical, magnetic, and optical properties (Coronado & Gómez‐García, 1998).

  • Cobalt(II) N,N′-Diphenylazodioxide Complex Synthesis : This salt is instrumental in synthesizing azodioxide complex cations with the noncoordinating, diamagnetic PF6– counteranion, relevant in organometallic chemistry (Emhoff et al., 2018).

  • Study of Charge-Assisted C-H---F Hydrogen Bonds : In the context of organometallic salts, the this compound is involved in demonstrating the importance of charge-assisted C-H---F hydrogen bonds for stability and phase-transitional behavior (Grepioni et al., 1998).

  • Catalytic Applications in Transfer Hydrogenation : Specific salts like the ruthenium(II) complex [Ru(p-cymene)(m-CH2NH2)Cl]PF6, involving PF6, act as precatalysts for transfer hydrogenation reactions (WylieW.N. et al., 2009).

  • Application in Catalytic Synthesis : this compound is used in the catalytic synthesis of 3-vinyl-2,5-dihydrofurans from yne-enes, showing its utility in organic synthesis and catalysis (Picquet et al., 1998).

properties

IUPAC Name

cobalt(2+);2-pyrazol-1-ylpyridine;dihexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H7N3.Co.2F6P/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;;2*1-7(2,3,4,5)6/h3*1-7H;;;/q;;;+2;2*-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLELXRWOHQBFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Co+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21CoF12N9P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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